molecular formula C32H27FN4O5S B11082101 1-cyclopropyl-6-fluoro-4-oxo-7-{4-[(9H-xanthen-9-ylcarbonyl)carbamothioyl]piperazin-1-yl}-1,4-dihydroquinoline-3-carboxylic acid

1-cyclopropyl-6-fluoro-4-oxo-7-{4-[(9H-xanthen-9-ylcarbonyl)carbamothioyl]piperazin-1-yl}-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B11082101
M. Wt: 598.6 g/mol
InChI Key: WLFLHLQRPGUWIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclopropyl-6-fluoro-4-oxo-7-{4-[(9H-xanthen-9-ylcarbonyl)carbamothioyl]piperazin-1-yl}-1,4-dihydroquinoline-3-carboxylic acid is a complex organic compound belonging to the fluoroquinolone class. Fluoroquinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry . This particular compound is a derivative of quinolone, which has been extensively studied for its antimicrobial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropyl-6-fluoro-4-oxo-7-{4-[(9H-xanthen-9-ylcarbonyl)carbamothioyl]piperazin-1-yl}-1,4-dihydroquinoline-3-carboxylic acid involves multiple steps. The starting material, 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, reacts with thionyl chloride to form the corresponding acid chloride . This intermediate is then treated with hydrazine hydrate to yield the hydrazide . The hydrazide undergoes condensation with substituted aromatic aldehydes to form Schiff bases, which are further reacted with N-(4-methoxyphenyl)piperazine and thioglycolic acid to furnish the final product .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-6-fluoro-4-oxo-7-{4-[(9H-xanthen-9-ylcarbonyl)carbamothioyl]piperazin-1-yl}-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, substituted aromatic aldehydes, N-(4-methoxyphenyl)piperazine, and thioglycolic acid . The reactions are typically carried out under reflux conditions with appropriate solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions are various quinolone derivatives with potential antimicrobial activities .

Scientific Research Applications

1-cyclopropyl-6-fluoro-4-oxo-7-{4-[(9H-xanthen-9-ylcarbonyl)carbamothioyl]piperazin-1-yl}-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-cyclopropyl-6-fluoro-4-oxo-7-{4-[(9H-xanthen-9-ylcarbonyl)carbamothioyl]piperazin-1-yl}-1,4-dihydroquinoline-3-carboxylic acid involves the inhibition of bacterial DNA synthesis. The compound targets the DNA gyrase and topoisomerase IV enzymes, which are essential for supercoiling and replication of bacterial DNA . By inhibiting these enzymes, the compound disrupts DNA replication, leading to bacterial cell death .

Properties

Molecular Formula

C32H27FN4O5S

Molecular Weight

598.6 g/mol

IUPAC Name

1-cyclopropyl-6-fluoro-4-oxo-7-[4-(9H-xanthene-9-carbonylcarbamothioyl)piperazin-1-yl]quinoline-3-carboxylic acid

InChI

InChI=1S/C32H27FN4O5S/c33-23-15-21-24(37(18-9-10-18)17-22(29(21)38)31(40)41)16-25(23)35-11-13-36(14-12-35)32(43)34-30(39)28-19-5-1-3-7-26(19)42-27-8-4-2-6-20(27)28/h1-8,15-18,28H,9-14H2,(H,40,41)(H,34,39,43)

InChI Key

WLFLHLQRPGUWIR-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCN(CC4)C(=S)NC(=O)C5C6=CC=CC=C6OC7=CC=CC=C57)F)C(=O)O

Origin of Product

United States

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